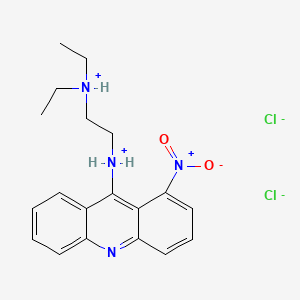![molecular formula C12H10O3 B13739651 [1,1'-Biphenyl]-2,3',6-triol CAS No. 27949-30-0](/img/structure/B13739651.png)
[1,1'-Biphenyl]-2,3',6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,3’,6-triol is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with hydroxyl groups attached at the 2, 3’, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,6-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce hydroxyl groups at specific positions on the biphenyl scaffold .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,6-triol often employs scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,3’,6-triol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of [1,1’-Biphenyl]-2,3’,6-triol can lead to the formation of partially or fully hydrogenated biphenyl derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-2,3’,6-triol is used as a building block in organic synthesis.
Biology: In biological research, [1,1’-Biphenyl]-2,3’,6-triol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for therapeutic applications .
Medicine: The compound’s antioxidant properties also make it of interest in the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, [1,1’-Biphenyl]-2,3’,6-triol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,3’,6-triol primarily involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals. This antioxidant activity is mediated through the formation of stable phenoxyl radicals. The compound can also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound, consisting of two benzene rings without hydroxyl groups.
[1,1’-Biphenyl]-2,2’,6,6’-tetraol: A similar compound with hydroxyl groups at the 2, 2’, 6, and 6’ positions.
[1,1’-Biphenyl]-3,3’,5,5’-tetraol: Another derivative with hydroxyl groups at the 3, 3’, 5, and 5’ positions.
Uniqueness: [1,1’-Biphenyl]-2,3’,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. The 2, 3’, and 6 positions allow for unique interactions with molecular targets and enable specific chemical transformations that are not possible with other biphenyl derivatives .
Propriétés
Numéro CAS |
27949-30-0 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H |
Clé InChI |
MMJVFOMJAGADPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



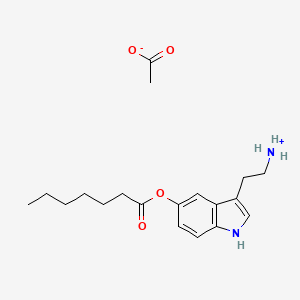
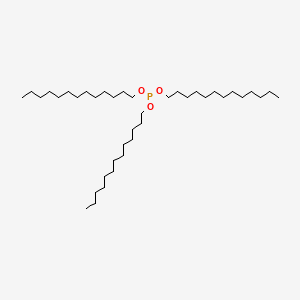
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
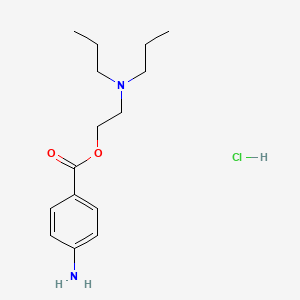
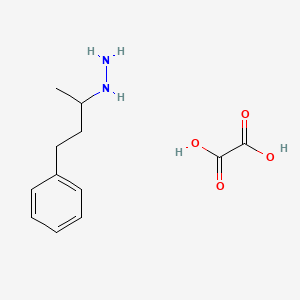
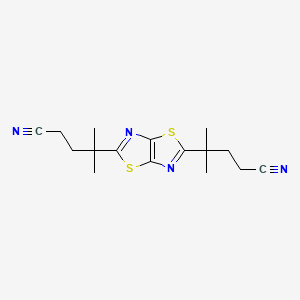
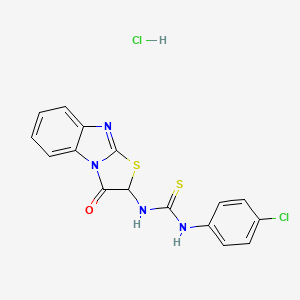
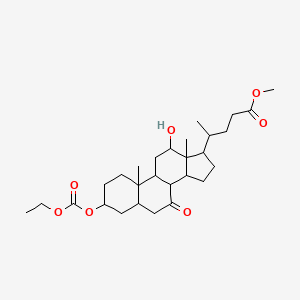
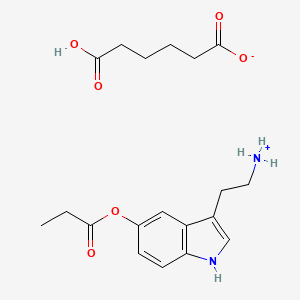
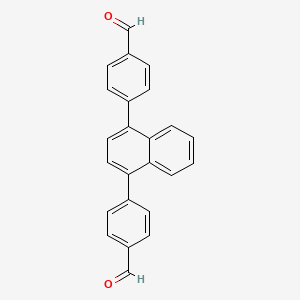
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
